5-epi-Isospongiaquinone

説明

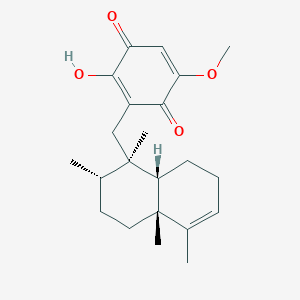

5-epi-Isospongiaquinone is a sesquiterpene/quinone natural product first isolated from the Australian marine sponge Spongia hispida in 1992 . Its structure comprises a drimane-type sesquiterpene fused to a quinone moiety, with absolute stereochemistry established as 5S,8S,9R,10S through spectroscopic analysis and chemical correlation with isospongiaquinone . During isolation, an ethylated analog, 5-epi-homoisospongiaquinone, was also identified, though it is hypothesized to be an artifact of the extraction process .

特性

分子式 |

C22H30O4 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC名 |

3-[[(1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21-,22+/m0/s1 |

InChIキー |

LKNAVZKSKJJHQH-UPOGBMBOSA-N |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

正規SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

同義語 |

5-epi-isospongiaquinone isospongiaquinone |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 5-epi-isospongiaquinone becomes evident when compared to related sesquiterpene quinones. Below is a detailed analysis of its key analogs:

Isospongiaquinone

- Structural Differences: Isospongiaquinone shares the same drimane-quinone skeleton but differs in stereochemistry at C-5 (5R configuration in isospongiaquinone vs. 5S in this compound) .

- Biological Activity: Both compounds exhibit antibiotic properties, but this compound demonstrates broader-spectrum activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) .

- Synthesis: Acid-catalyzed rearrangements interconvert ilimaquinone (a related metabolite) with both isospongiaquinone and its 5-epi counterpart, highlighting their biosynthetic relationship .

5-epi-Homoisospongiaquinone

- Structural Differences : This analog features an additional ethyl group at C-15, likely introduced during isolation .

- Biological Activity: Limited data exist, but its structural modification may reduce bioactivity compared to this compound, as seen in similar ethylated derivatives .

Smenoqualone

- Structural Relationship: Smenoqualone is proposed to arise from acid-catalyzed rearrangement of this compound . It lacks the hydroxyl group on the quinone ring.

- Biological Activity: Unlike this compound, smenoqualone is inactive in antimicrobial, antifungal, and cytotoxic assays, underscoring the critical role of the free quinone hydroxyl group for bioactivity .

Ilimaquinone and 5-epi-Ilimaquinone

- Structural Differences: Ilimaquinone possesses a rearranged 4,9-friedodrimane skeleton, while 5-epi-ilimaquinone shares the 5S configuration with this compound .

- Biological Activity: Both compounds show cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7), but this compound exhibits additional antibiotic effects absent in ilimaquinone derivatives .

Nakijiquinones

- Functional Comparison: Nakijiquinones (e.g., nakijiquinone P) share a drimane-quinone framework but lack the C-5 hydroxyl group. They inhibit tyrosine kinases (e.g., EGFR) rather than demonstrating antibiotic activity, indicating divergent structure-activity relationships .

Data Tables

Table 1. Structural and Stereochemical Comparison

Key Research Findings

Stereochemical Impact: The 5S configuration in this compound enhances antibiotic potency compared to its 5R counterparts, likely due to improved target binding .

Biosynthetic Flexibility: Acid-catalyzed rearrangements interconvert ilimaquinone, isospongiaquinone, and their 5-epi derivatives, suggesting a shared biosynthetic pathway .

Activity Determinants: The free hydroxyl group on the quinone ring is critical for antimicrobial activity, as its absence (e.g., in smenoqualone) abolishes bioactivity .

Synthetic Accessibility: Stereocontrolled synthesis of the cis-decalin framework in this compound has been achieved using scandium triflate-catalyzed homologation, enabling further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。